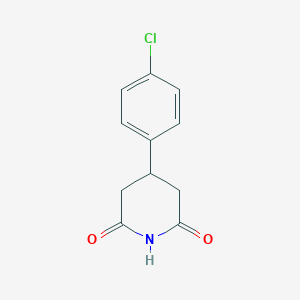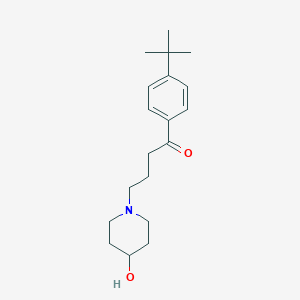
Hidrocloruro de Dasotralina
Descripción general
Descripción
Dasotraline hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under development by Sunovion Pharmaceuticals for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Structurally, it is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .
Aplicaciones Científicas De Investigación
Dasotraline hydrochloride has been investigated for various scientific research applications:
Chemistry: It serves as a model compound for studying SNDRIs and their synthesis.
Biology: Research focuses on its effects on neurotransmitter systems and its potential therapeutic benefits.
Medicine: Clinical trials have explored its efficacy in treating ADHD and BED
Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.
Mecanismo De Acción
Target of Action
Dasotraline hydrochloride primarily targets the Sodium-dependent dopamine transporter (DAT) , Sodium-dependent serotonin transporter (SERT) , and Sodium-dependent noradrenaline transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, which are associated with depression .
Mode of Action
Dasotraline hydrochloride acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine (SNDRI) . By inhibiting the reuptake of these neurotransmitters, dasotraline increases their availability in the synaptic cleft, enhancing neurotransmission . This interaction with its targets leads to a reduction in symptoms associated with conditions like Attention Deficit Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) .
Biochemical Pathways
The major metabolic pathways involved in the metabolism of dasotraline are :
Pharmacokinetics
Dasotraline hydrochloride is characterized by slow absorption and a long elimination half-life . The pharmacokinetics of dasotraline were described by a one-compartment model with dual (linear plus nonlinear) elimination . In an ADHD population treated with dasotraline, dasotraline was characterized by a mean apparent half-life of 47 hours and plasma concentrations reached steady-state by 10 days of dosing .
Result of Action
The action of dasotraline hydrochloride leads to significant reduction in symptoms associated with conditions like ADHD and BED . It improves obsessional thoughts related to binge eating and ruminative preoccupations that interfere with daily functioning . It also reduces the compulsion to binge eat, increasing patient control and ability to resist the binging urges .
Análisis Bioquímico
Biochemical Properties
Dasotraline hydrochloride acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . It interacts with the transport proteins of these neurotransmitters, blocking their reuptake and thereby increasing their concentrations in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be responsible for its therapeutic effects .
Cellular Effects
In cellular processes, dasotraline hydrochloride influences cell function by modulating the signaling pathways of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in various cellular functions, including mood regulation, attention, reward, and eating behavior . By inhibiting their reuptake, dasotraline hydrochloride can enhance their signaling and potentially alleviate symptoms of conditions like ADHD and BED .
Molecular Mechanism
The molecular mechanism of action of dasotraline hydrochloride involves binding to the transport proteins of serotonin, norepinephrine, and dopamine, thereby inhibiting their reuptake . This results in an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, dasotraline hydrochloride has shown a slow absorption and long elimination half-life . This results in stable plasma concentrations over 24 hours, allowing for once-daily dosing . Over time, this can lead to sustained enhancement of serotonin, norepinephrine, and dopamine signaling .
Metabolic Pathways
Dasotraline hydrochloride is extensively metabolized in the human body . The major metabolic pathways involve amine oxidation, N-hydroxylation, oxidative deamination, and acetylation . These reactions are followed by phase II conjugations, including sulfation and glucuronidation .
Transport and Distribution
Dasotraline hydrochloride is slowly absorbed and distributed within the body . Its long elimination half-life results in stable plasma concentrations over 24 hours . Specific details on its transport within cells and tissues, and any interactions with transporters or binding proteins, were not found in the available literature.
Métodos De Preparación
The synthesis of dasotraline hydrochloride involves several steps:
Chiral (S)-tetralone Preparation: This is achieved from racemic tetralone by chromatographic separation of sulfinyl imine diastereomers, followed by hydrolysis.
Conversion to N-formyl Amines: The (S)-tetralone is converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer.
Final Synthesis: The desired diastereomer is then subjected to acidic hydrolysis to afford dasotraline as the hydrochloride salt.
Industrial production methods have been optimized to improve yield and reduce the number of chromatographic separations required .
Análisis De Reacciones Químicas
Dasotraline hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, given the presence of chlorine atoms in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Dasotraline hydrochloride is unique among SNDRIs due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:
Centanafadine: Another SNDRI with a different balance of neurotransmitter reuptake inhibition.
Indatraline: A non-selective monoamine reuptake inhibitor with broader effects.
Lometraline: A compound with similar reuptake inhibition properties but different clinical applications.
Tametraline: An early SNDRI with a different pharmacological profile.
Dasotraline hydrochloride’s unique balance of neurotransmitter reuptake inhibition makes it a promising candidate for treating disorders involving multiple neurotransmitter systems .
Propiedades
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-DFIJPDEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-08-6 | |
| Record name | Dasotraline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DASOTRALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















